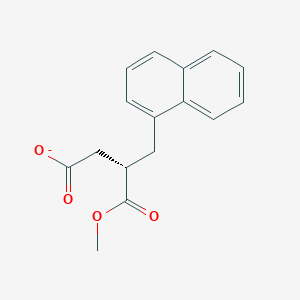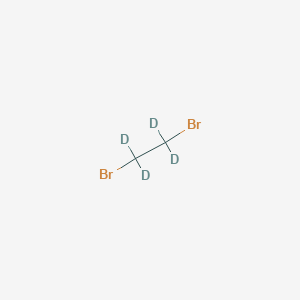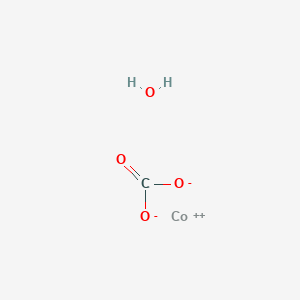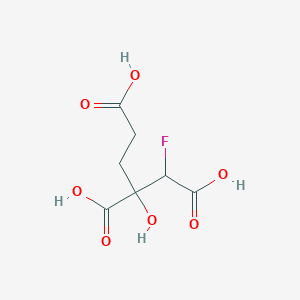
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid (FHT) is a fluorinated derivative of the tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate (2-OG). FHT has gained attention as a potential probe for studying the TCA cycle in vivo.
Mécanisme D'action
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid is structurally similar to 2-OG and can enter the TCA cycle at the same point as 2-OG. Once inside the TCA cycle, 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be metabolized to produce energy and other metabolites. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be converted to other metabolites through various metabolic pathways.
Effets Biochimiques Et Physiologiques
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been shown to have minimal toxicity and is well tolerated by cells and animals. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be used to monitor changes in TCA cycle metabolism under various conditions such as nutrient deprivation, hypoxia, and disease states. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be used to study the effects of drugs and other interventions on TCA cycle metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid as a probe for studying the TCA cycle include its structural similarity to 2-OG, its minimal toxicity, and its ability to be monitored using various imaging techniques. The limitations of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid include its relatively low yield and the need for specialized equipment and expertise to perform the imaging studies.
Orientations Futures
For 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid research include improving the synthesis method to increase the yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid, developing new imaging techniques to better monitor 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid metabolism in vivo, and exploring the use of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid in studying other metabolic pathways beyond the TCA cycle. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid may also have potential as a therapeutic agent for diseases involving metabolic dysregulation.
Méthodes De Synthèse
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-oxoglutarate to the corresponding diethyl ester, followed by fluorination using a fluorinating agent, and then hydrolysis to yield 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid. The yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been used as a probe to study the TCA cycle in vivo. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be administered to cells or animals, and its uptake and metabolism can be monitored using various imaging techniques such as magnetic resonance spectroscopy (MRS) and positron emission tomography (PET). 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has also been used to study the metabolic changes associated with cancer and other diseases.
Propriétés
Numéro CAS |
131736-83-9 |
|---|---|
Nom du produit |
1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid |
Formule moléculaire |
C7H9FO7 |
Poids moléculaire |
224.14 g/mol |
Nom IUPAC |
1-fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H9FO7/c8-4(5(11)12)7(15,6(13)14)2-1-3(9)10/h4,15H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |
Clé InChI |
ZYUGDRJFHNPCOY-UHFFFAOYSA-N |
SMILES |
C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |
SMILES canonique |
C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |
Synonymes |
1-fluorohomocitrate 1-fluorohomocitrate, (R-(R*,S*))-isomer 1-fluorohomocitrate, (S-(R*,S*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



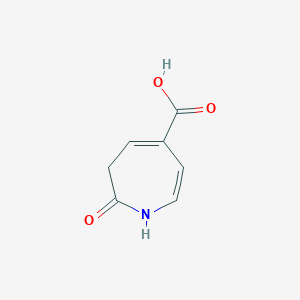
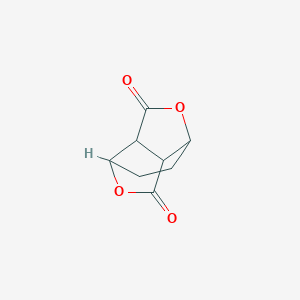
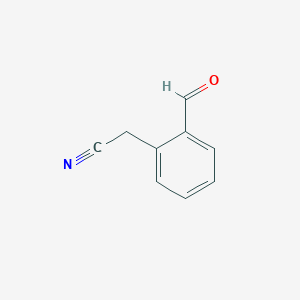
![[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B144197.png)
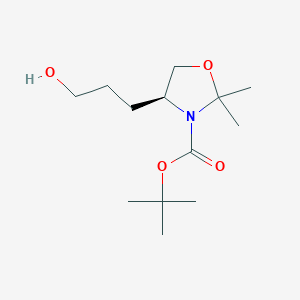
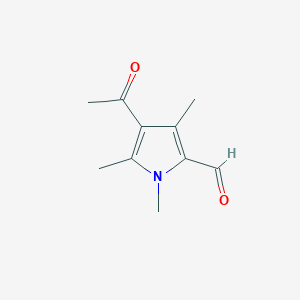


![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
